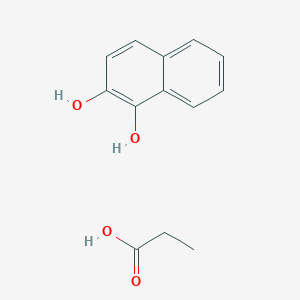

Naphthalene-1,2-diol;propanoic acid

Description

Contextualization of Naphthalene-1,2-diol (B1222099) within Polycyclic Aromatic Chemistry Research

Naphthalene (B1677914) is a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings. iptsalipur.orgmadoverchemistry.com It is a white, crystalline solid that serves as a foundational structure in the study of aromaticity and the synthesis of more complex molecules. iptsalipur.org The resonance energy of naphthalene is approximately 61 kcal/mole, which, while substantial, is less than twice that of a single benzene ring, making it somewhat more reactive than benzene. iptsalipur.org The carbon atoms in naphthalene are sp2 hybridized, allowing for the delocalization of π electrons across both rings. madoverchemistry.com

Naphthalene and its derivatives are significant in several areas of chemical research:

Synthetic Chemistry: Naphthalene derivatives are crucial starting materials and intermediates for the synthesis of dyes, resins, and other organic compounds. chemistryviews.org Methods for synthesizing substituted naphthalenes are a continuous area of research, employing techniques like electrophilic cyclization and cycloaddition reactions to build the naphthalene core. nih.govbeilstein-journals.org

Materials Science: The rigid, planar structure of the naphthalene core makes it a valuable component in the design of organic materials with specific electronic and optical properties. beilstein-journals.org For example, naphthalene diimides have been investigated for their potential use in electronically active polymers. beilstein-journals.org

Environmental Science: As a common PAH, naphthalene is a subject of environmental research, particularly concerning its biodegradation. nih.govmdpi.com The metabolic pathways of naphthalene in microorganisms often involve hydroxylation to form dihydroxy-naphthalenes, such as 1,2-dihydroxynaphthalene, which is a key intermediate in its breakdown. nih.gov

Naphthalene-1,2-diol, as a dihydroxylated derivative, is of particular interest. The introduction of hydroxyl groups onto the naphthalene scaffold significantly alters its chemical properties, increasing its polarity and reactivity. These diols can serve as ligands for metal complexes or as building blocks for more complex molecular architectures.

Table 1: Properties of Naphthalene

| Property | Value | Reference |

|---|---|---|

| Appearance | White solid | iptsalipur.org |

| Molar Mass | 128.17 g/mol | |

| Melting Point | 80 °C | iptsalipur.org |

| Boiling Point | 218 °C | iptsalipur.org |

| Solubility | Insoluble in water, soluble in organic solvents like ether and benzene | iptsalipur.org |

| Resonance Energy | ~61 kcal/mole | iptsalipur.org |

Contextualization of Propanoic Acid within Carboxylic Acid Chemistry Research

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂COOH. wikipedia.orgvedantu.com It is a short-chain fatty acid that is a clear, oily liquid with a pungent odor. creative-proteomics.combyjus.com As a carboxylic acid, its chemistry is dominated by the carboxyl (-COOH) group, which can donate a proton, making it a weak acid. quora.combyjus.com

The significance of propanoic acid in research is multifaceted:

Chemical Intermediate: Propanoic acid is a valuable intermediate in the production of other chemicals, particularly polymers like cellulose-acetate-propionate and pesticides. wikipedia.org Its esters often have fruit-like odors and are used as solvents or artificial flavorings. wikipedia.org

Biochemistry: In biological systems, propanoic acid is produced by gut bacteria and plays a role in metabolism. creative-proteomics.comsocccd.edu It is metabolized by conversion to propionyl-CoA, which can then enter the citric acid cycle. wikipedia.org Research suggests it may influence glucose homeostasis and help maintain intestinal integrity. creative-proteomics.com

Preservative: A major industrial use of propanoic acid is as a preservative for both animal feed and human food, due to its ability to inhibit the growth of mold and some bacteria. wikipedia.orgchemicalbook.com

The physical and chemical properties of propanoic acid are well-characterized, making it a model compound for studying the behavior of short-chain carboxylic acids.

Table 2: Properties of Propanoic Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₆O₂ | vedantu.comcreative-proteomics.com |

| Molar Mass | 74.08 g/mol | creative-proteomics.com |

| Appearance | Colorless, oily liquid | wikipedia.orgcreative-proteomics.com |

| Density | 0.993 g/cm³ (at 20°C) | creative-proteomics.com |

| Melting Point | -20.5 °C | wikipedia.orgvedantu.com |

| Boiling Point | 141 °C | creative-proteomics.com |

| Solubility in Water | Miscible | wikipedia.orgcreative-proteomics.com |

| Acidity (pKa) | 4.87 | creative-proteomics.com |

Scope and Significance of Independent and Convergent Research Avenues

The independent research trajectories of naphthalene diols and propanoic acid are well-defined. Research on naphthalene derivatives continues to focus on creating novel materials with tailored electronic properties and developing efficient synthetic methodologies. chemistryviews.orgbeilstein-journals.org For propanoic acid, research is geared towards its applications in food science, its role in gut health and metabolic diseases, and its use as a versatile chemical feedstock. wikipedia.orgcreative-proteomics.comsocccd.edu

Convergent research involving Naphthalene-1,2-diol and propanoic acid, while not extensively documented, presents several scientifically compelling avenues. The most direct interaction would be an esterification reaction between the hydroxyl groups of the naphthalene diol and the carboxylic acid group of propanoic acid. This could lead to the formation of mono- or di-esters.

Potential areas for such convergent research include:

Polymer Chemistry: The resulting naphthalene dipropionate could serve as a monomer or a plasticizer in polymer synthesis. The rigid naphthalene core combined with the flexible propionate (B1217596) chains could impart unique thermal and mechanical properties to new polymer systems.

Pharmaceutical Science: Esterification is a common strategy in drug design to modify the properties of a parent molecule. Combining the naphthalene diol scaffold, which is found in some biologically active natural products, with propanoic acid could be explored for creating new chemical entities with potential therapeutic applications.

Materials Science: The synthesis of liquid crystals or other ordered materials could be investigated. The specific geometry of the naphthalene dipropionate molecule could facilitate the formation of mesophases, which are of interest for display technologies and other advanced materials.

The significance of exploring such convergent avenues lies in the potential to create novel molecules and materials with properties that are distinct from, and potentially superior to, the individual components. This approach embodies a fundamental principle of chemical synthesis: the combination of well-understood molecular building blocks to generate new structures with emergent functions.

Structure

3D Structure of Parent

Properties

CAS No. |

61978-63-0 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

naphthalene-1,2-diol;propanoic acid |

InChI |

InChI=1S/C10H8O2.C3H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;1-2-3(4)5/h1-6,11-12H;2H2,1H3,(H,4,5) |

InChI Key |

XBJSQILFWHQGMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.C1=CC=C2C(=C1)C=CC(=C2O)O |

Origin of Product |

United States |

Naphthalene 1,2 Diol: Advanced Synthetic Chemistry and Mechanistic Investigations

Contemporary Synthesis Methodologies and Innovations

The synthesis of naphthalene-1,2-diol (B1222099) and its derivatives is a focal point of significant research interest due to their utility as versatile intermediates in the preparation of fine chemicals and biologically active molecules. Contemporary synthetic strategies are increasingly focused on achieving high levels of regio- and stereocontrol, alongside the development of more sustainable and efficient catalytic systems.

Catalytic Hydrogenation Routes to Naphthalene-1,2-diol and its Derivatives

Direct catalytic hydrogenation of naphthalene (B1677914) to naphthalene-1,2-diol is not a commonly employed synthetic route. The typical outcome of naphthalene hydrogenation is the saturation of one or both aromatic rings, leading to the formation of tetralin and decalin, respectively. This process is usually carried out using catalysts such as palladium on alumina (Pd/Al2O3) or nickel-molybdenum (NiMo) catalysts. The primary challenge in achieving partial hydrogenation to a diol lies in controlling the reduction to avoid complete dearomatization. The stability of the aromatic system makes the selective introduction of hydroxyl groups via this method difficult, as the reaction conditions favor the reduction of the carbon-carbon double bonds over C-H bond oxidation.

| Catalyst System | Primary Products | Reaction Focus |

| Pd/Al2O3 | Tetralin, Decalin | Complete or partial saturation of the aromatic rings |

| NiMo/Al2O3 | Tetralin, Decalin | Heavy oil upgrading and removal of polyaromatic compounds |

| CoMo/Al2O3 | Tetralin, Decalin | Heavy oil upgrading |

Hydroxylation Strategies for Naphthalene Ring Systems

Direct hydroxylation of the naphthalene ring presents a more direct approach to naphthalene-1,2-diol. Various methods have been developed to achieve this transformation, with a key challenge being the control of regioselectivity between the different positions on the naphthalene core.

One approach involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst. For instance, organotransition metal complexes, such as those containing iron, cobalt, or copper, have been utilized to catalyze the hydroxylation of naphthalene to produce a mixture of α- and β-naphthols. google.com The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

A significant advancement in this area is the development of biomimetic catalysts. Inspired by the action of naphthalene dioxygenase enzymes, iron-based catalysts have been designed to perform the syn-dihydroxylation of naphthalenes. nih.govacs.org These catalysts can overcome the kinetic stability of the aromatic ring to introduce two hydroxyl groups in a stereospecific manner. nih.gov Under certain conditions, these reactions can be highly chemoselective, yielding the diol with minimal formation of byproducts like naphthol or naphthoquinone. nih.govacs.org

| Method | Oxidant | Catalyst | Key Feature |

| Organotransition Metal Complex Catalysis | Hydrogen Peroxide | Iron, Cobalt, Copper complexes | Direct hydroxylation to naphthols |

| Biomimetic Catalysis | Hydrogen Peroxide | Sterically encumbered iron complex | syn-dihydroxylation, mimicking enzymatic activity |

Biocatalytic Synthesis Approaches (e.g., Microbial Oxidation)

Biocatalysis offers a powerful and environmentally benign route to chiral naphthalene-1,2-diol derivatives. The most prominent examples involve the use of microorganisms that possess naphthalene dioxygenase (NDO) enzymes. NDO, a multicomponent enzyme system, catalyzes the enantioselective and stereospecific dihydroxylation of naphthalene to yield (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. This dihydrodiol is a valuable chiral precursor for the synthesis of various complex molecules.

Whole-cell biotransformations using bacteria such as Pseudomonas and genetically engineered E. coli strains are commonly employed for this purpose. The reaction proceeds with high fidelity, producing the cis-dihydrodiol with excellent enantiomeric excess. The substrate scope of NDO has been explored, and it has been shown to oxidize a range of substituted naphthalenes and other polycyclic aromatic hydrocarbons, often with high regio- and stereoselectivity.

| Biocatalyst | Enzyme System | Product | Key Features |

| Pseudomonas putida | Naphthalene Dioxygenase (NDO) | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | High enantioselectivity and stereospecificity |

| Engineered E. coli | Recombinant Naphthalene Dioxygenase | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | Overexpression of the enzyme for improved yields |

Rhodium-Catalyzed O-H Insertion Reactions in Naphthalenediol Synthesis

While direct rhodium-catalyzed O-H insertion into the naphthalene C-H bonds to form naphthalene-1,2-diol is not a well-established method, rhodium catalysis plays a significant role in the synthesis of naphthalenediol derivatives. These reactions often proceed through mechanisms other than direct O-H insertion, such as C-H activation and annulation.

For example, rhodium(III)-catalyzed C-H activation of sulfoxonium ylides and their subsequent annulation with alkynes has been developed as a direct and efficient route to 1-naphthols. acs.org This methodology utilizes the sulfoxonium ylide as a traceless directing group.

Furthermore, a rhodium(I)-catalyzed addition reaction of arylboronic acids to oxabenzonorbornadienes provides access to cis-2-aryl-1,2-dihydro-1-naphthol derivatives stereoselectively. nih.gov This transformation involves the generation of a phenylrhodium(I) species, which then participates in a sequence of addition and ring-opening steps. nih.gov These examples highlight the versatility of rhodium catalysis in constructing functionalized naphthalene scaffolds that can be precursors to or analogs of naphthalene-1,2-diol.

| Rhodium Catalyst | Reactants | Product Type | Key Transformation |

| Rhodium(III) complex | Sulfoxonium ylide, alkyne | 1-Naphthol (B170400) derivative | C-H activation and annulation |

| Rhodium(I) complex | Arylboronic acid, oxabenzonorbornadiene | cis-2-Aryl-1,2-dihydro-1-naphthol | Addition and ring-opening |

Palladium-Catalyzed Formal O-H Insertion Reactions for Naphthalenediol Derivatives

Similar to rhodium, palladium catalysis is more prominently used for the synthesis of naphthalene derivatives through various cross-coupling and C-H functionalization reactions rather than direct formal O-H insertion to yield naphthalene-1,2-diol. The focus of palladium catalysis in this context is often on dearomatization or the construction of highly substituted naphthalene rings.

A notable example is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes. rsc.org This process involves an intramolecular Heck-type insertion to form a π-allylpalladium intermediate, which can then be trapped by various nucleophiles. rsc.org While this does not directly yield a naphthalenediol, it demonstrates a powerful strategy for the functionalization of the naphthalene core.

Additionally, palladium-catalyzed C-H arylation of naphthalenes has been explored, although controlling the regioselectivity between the α and β positions can be challenging. nih.gov These methods provide access to a wide range of substituted naphthalenes, which could potentially be converted to diol derivatives in subsequent steps.

Regioselective and Stereoselective Synthesis of Naphthalene-1,2-diol Isomers and Analogs

The control of regioselectivity and stereoselectivity is paramount in the synthesis of specific isomers and analogs of naphthalene-1,2-diol. Both biocatalytic and chemical methods have been developed to address this challenge.

As previously mentioned, naphthalene dioxygenase (NDO) exhibits exceptional regio- and stereospecificity, exclusively producing the (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. researchgate.net This high level of control is a hallmark of enzymatic catalysis.

In the realm of chemical synthesis, a biomimetic iron catalyst has been shown to perform the syn-dihydroxylation of naphthalenes, mimicking the stereochemical outcome of NDO. nih.gov The reaction is believed to proceed through a highly reactive iron-oxo intermediate. nih.govacs.org The regioselectivity of hydroxylation can also be controlled by the choice of reagents and reaction conditions. For instance, the acid-dependent hydroxylation of naphthalene with hydrogen peroxide can be tuned to selectively produce either 1-naphthol or 2-naphthol, which are precursors to the corresponding diols.

| Method | Selectivity | Product Stereochemistry | Mechanistic Insight |

| Naphthalene Dioxygenase (Biocatalysis) | High Regio- and Stereoselectivity | cis-(1R,2S) | Enzymatic control |

| Biomimetic Iron Catalysis (Chemical) | High Stereoselectivity (syn) | syn-diol | Electrophilic iron-oxo intermediate |

| Acid-Dependent Hydroxylation (Chemical) | High Regioselectivity | (Achiral naphthols) | Control of electrophilic attack position |

Reaction Chemistry and Mechanistic Pathways of Naphthalene-1,2-diol

Oxidation Reactions of Naphthalene-1,2-diol and its Intermediates

Naphthalene-1,2-diol, also known as 1,2-dihydroxynaphthalene, is a key intermediate in the metabolic processing of naphthalene. Its oxidation is a critical step, particularly in biodegradation pathways, leading to ring cleavage. In microbial systems, naphthalene-1,2-diol is formed from the dehydrogenation of cis-(+)-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, a reaction catalyzed by cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase. wikipedia.org

The subsequent oxidation of naphthalene-1,2-diol is an enzymatic process catalyzed by 1,2-dihydroxynaphthalene dioxygenase. frontiersin.orgwikipedia.org This enzyme incorporates molecular oxygen to cleave the aromatic ring between the two hydroxyl groups, an example of extradiol cleavage. This reaction converts 1,2-dihydroxynaphthalene into 2-hydroxychromene-2-carboxylic acid. frontiersin.org This ring-fission product is unstable and is further metabolized in the naphthalene catabolic pathway. Spontaneous, non-enzymatic oxidation of 1,2-dihydroxynaphthalene can also occur, potentially leading to the formation of 2-formylbenzoic acid. mdpi.com

In mammalian systems, the metabolism of naphthalene can lead to the formation of naphthoquinones. The oxidation of dihydrodiol precursors can be catalyzed by aldo-keto reductase (AKR) enzymes to form ortho-quinones, such as 1,2-naphthoquinone. This reaction is significant as it can prevent the formation of more toxic diol epoxides.

Reduction Reactions of Naphthalene-1,2-diol

The reduction of the naphthalene core is a well-established chemical transformation, though specific studies on the reduction of naphthalene-1,2-diol are less common than those on its oxidation. The reduction of naphthalene itself can yield different products depending on the reaction conditions. For example, reduction with sodium in alcohol, a Birch-type reduction, typically forms 1,4-dihydronaphthalene as the kinetic product. stackexchange.comyoutube.com Under thermodynamic control or with catalytic hydrogenation, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) is formed. stackexchange.comyoutube.com Prolonged catalytic hydrogenation at higher temperatures and pressures can lead to the fully saturated decahydronaphthalene (decalin). youtube.com

Applying these principles to naphthalene-1,2-diol, catalytic hydrogenation would be expected to reduce the unsubstituted aromatic ring first, yielding 5,6,7,8-tetrahydro-naphthalene-1,2-diol. The hydroxyl groups would deactivate the ring to which they are attached towards electrophilic attack and influence the regioselectivity of the reduction.

In a biological context, the formation of naphthalene-1,2-diol is an oxidation step (dehydrogenation) from its dihydrodiol precursor. The enzyme responsible, cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase, uses NAD+ as a cofactor, which is reduced to NADH. wikipedia.org Therefore, the reverse reaction—the conversion of naphthalene-1,2-diol back to cis-1,2-dihydronaphthalene-1,2-diol—is a reduction, utilizing NADH as the reducing agent.

Esterification Reactions and Derivative Formation from Naphthalene-1,2-diol

The hydroxyl groups of naphthalene-1,2-diol are chemically analogous to phenols and can readily undergo esterification to form a variety of derivatives. Esterification is a common strategy for structural modification of natural products to alter properties such as bioavailability and solubility. medcraveonline.com The reaction typically involves treating the diol with a carboxylic acid, acid anhydride (B1165640), or acyl halide under appropriate catalytic conditions. medcraveonline.com

Both chemical and enzymatic methods can be employed for this transformation. medcraveonline.com

Chemical Esterification: This can be achieved using catalysts such as strong acids (e.g., sulfuric acid) or bases (e.g., pyridine). For example, reacting naphthalene-1,2-diol with acetic anhydride in the presence of pyridine would yield naphthalene-1,2-diyl diacetate. The use of chemical catalysts is often straightforward but can lack selectivity and may require harsh conditions. medcraveonline.com

Enzymatic Esterification: Enzymes, particularly lipases, are increasingly used as catalysts for esterification due to their high efficiency, mild reaction conditions, and high selectivity. medcraveonline.com This approach is considered more environmentally friendly.

The formation of diesters is expected due to the presence of two hydroxyl groups. By controlling the stoichiometry of the acylating agent, it may be possible to selectively form the monoester derivative, although regioselectivity between the C1 and C2 positions could be a challenge without specific directing groups or catalysts.

Role of Naphthalene-1,2-diol in Naphthalene Catabolism Mechanisms

Naphthalene-1,2-diol (1,2-dihydroxynaphthalene) is a central and crucial intermediate in the aerobic bacterial degradation of naphthalene. frontiersin.orgmdpi.com This metabolic pathway is a key process in the environmental bioremediation of polycyclic aromatic hydrocarbons (PAHs). The catabolic sequence is often referred to as the "upper pathway" of naphthalene degradation. frontiersin.org

The process begins with the action of naphthalene dioxygenase (NDO), which converts naphthalene into (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol). frontiersin.orggavinpublishers.com This dihydrodiol is then aromatized by the NAD+-dependent enzyme cis-dihydrodiol dehydrogenase, which removes two hydrogen atoms to produce naphthalene-1,2-diol. mdpi.comgavinpublishers.com

Naphthalene-1,2-diol is the substrate for the next key enzyme, 1,2-dihydroxynaphthalene dioxygenase. This enzyme catalyzes the cleavage of the aromatic ring, opening it to form 2-hydroxy-2H-chromene-2-carboxylic acid. mdpi.com This intermediate is then further processed by a series of enzymes, including a hydratase-aldolase, which ultimately cleaves the molecule into salicylaldehyde (B1680747) and pyruvate. frontiersin.org The salicylaldehyde is subsequently oxidized to salicylate, which then enters central metabolic pathways like the Krebs cycle. frontiersin.orgmdpi.com

| Enzyme | Substrate | Product |

|---|---|---|

| Naphthalene Dioxygenase (NDO) | Naphthalene | cis-Naphthalene Dihydrodiol |

| cis-Dihydrodiol Dehydrogenase | cis-Naphthalene Dihydrodiol | Naphthalene-1,2-diol |

| 1,2-Dihydroxynaphthalene Dioxygenase | Naphthalene-1,2-diol | 2-Hydroxychromene-2-carboxylic acid |

| Hydratase-Aldolase | trans-o-hydroxybenzylidene pyruvate | Salicylaldehyde + Pyruvate |

| Salicylaldehyde Dehydrogenase | Salicylaldehyde | Salicylate |

Catalytic Mechanisms of Naphthalene Dioxygenase and cis-Dihydroxylation

Naphthalene dioxygenase (NDO) is the initial and rate-limiting enzyme in the bacterial degradation of naphthalene. It belongs to the Rieske dioxygenase family of non-heme iron enzymes, which are known for their ability to catalyze the stereospecific cis-dihydroxylation of aromatic rings. oup.comrsc.org

NDO is a multicomponent enzyme system typically consisting of three proteins: oup.com

A Reductase (ReductaseNAP): An NADH-dependent flavoprotein that initiates the electron transfer chain.

A Ferredoxin (FerredoxinNAP): A small iron-sulfur protein that shuttles electrons from the reductase to the terminal oxygenase.

A Terminal Oxygenase (OxygenaseNAP): A large protein, often with an α3β3 structure, that contains the catalytic active site.

The active site of the oxygenase component contains two critical metal centers: a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron(II) center. oup.com The catalytic cycle begins with the transfer of two electrons from NADH, via the reductase and ferredoxin, to the oxygenase component. The binding of the naphthalene substrate to the active site pocket primes the enzyme for its reaction with molecular oxygen.

The proposed mechanism for cis-dihydroxylation involves the activation of O2 at the mononuclear iron center. nih.gov Theoretical studies suggest that a protonated peroxo-iron(III) species (FeIII-OOH) is a key reactive intermediate. nih.gov This hydroperoxo species is believed to attack the naphthalene ring, leading to the formation of an epoxide intermediate. This intermediate subsequently evolves, possibly through an arene cation, to yield the final cis-diol product, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov An alternative pathway involving a high-valent iron-oxo species, such as iron(IV)-oxo or iron(V)-oxo, has also been considered, but the hydroperoxo-iron(III) pathway is thought to be more accessible energetically. nih.gov

Periodate (B1199274) Cleavage and Oxidative Cleavage of Vicinal Diol Functionalities

A characteristic reaction of vicinal diols (glycols) like naphthalene-1,2-diol is oxidative cleavage, which breaks the carbon-carbon bond between the hydroxyl-bearing carbons. doubtnut.comwikipedia.org This transformation is efficiently accomplished using oxidizing agents such as periodic acid (HIO₄) or sodium periodate (NaIO₄). libretexts.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds through the formation of a cyclic periodate ester intermediate. youtube.com This intermediate subsequently decomposes, cleaving the C1-C2 bond of the naphthalene ring and generating two carbonyl groups. doubtnut.comyoutube.com

The nature of the resulting carbonyl compounds—aldehydes or ketones—depends on the substitution pattern of the original diol. chemistrysteps.commasterorganicchemistry.com In the case of naphthalene-1,2-diol, the cleavage would result in the formation of a dicarbonyl compound. This reaction is not only a powerful synthetic tool but is also used for analytical purposes in structure determination. doubtnut.com The reaction is highly selective for 1,2-diols, and the stereochemistry of the diol can influence the reaction rate, with cis-glycols often reacting more rapidly than their trans counterparts. doubtnut.comlibretexts.org

| Oxidizing Agent | Reaction Type | Key Intermediate | Primary Products |

| Periodic Acid (HIO₄) | Oxidative Cleavage | Cyclic Periodate Ester | Two Carbonyl Compounds |

| Sodium Periodate (NaIO₄) | Oxidative Cleavage | Cyclic Periodate Ester | Two Carbonyl Compounds |

| Lead Tetraacetate (Pb(OAc)₄) | Oxidative Cleavage | Cyclic Intermediate | Two Carbonyl Compounds |

Reactions in the Presence of Transition Metal Catalysts

Transition metal catalysts play a crucial role in the synthesis and modification of naphthalene derivatives, including naphthalene-1,2-diol. Iron-based catalysts, for instance, have been developed for the dearomative syn-dihydroxylation of naphthalenes to produce the corresponding diols. acs.org In these reactions, a solution of hydrogen peroxide is added to a solution containing naphthalene and the catalyst, yielding the diol. acs.org

Furthermore, transition metals like palladium (Pd) and platinum (Pt) are used in the dehydrogenation of decalin to naphthalene, a process central to hydrogen storage and release technologies. rsc.org The reactivity and selectivity of these catalysts depend on their distinct structural and chemical properties. rsc.org Other transition metals, including copper (Cu), rhodium (Rh), nickel (Ni), iridium (Ir), and chromium (Cr), have been investigated for their catalytic activity in various reactions involving the naphthalene scaffold. researchgate.netresearchgate.netnih.gov These reactions include dynamic kinetic resolutions of bisnaphthols and the synthesis of complex naphthalene derivatives, demonstrating the broad utility of transition metal catalysis in this area of chemistry. researchgate.netnih.gov

Applications of Naphthalene-1,2-diol in Advanced Materials and Organic Synthesis

The unique chemical properties of naphthalene-1,2-diol make it a valuable building block for a wide range of applications, from the synthesis of complex organic molecules and advanced materials to environmental science.

Utility as Synthetic Intermediates for Complex Organic Molecules

Naphthalene-1,2-diol and its derivatives are important intermediates in the construction of complex molecular architectures with significant biological activity. For example, dihydroxy naphthalene moieties have been incorporated into quinolinone structures to create potent inhibitors of the epidermal growth factor receptor (EGFR), which are promising candidates for cancer therapy. nih.gov The synthesis of natural products containing a naphthalene core, such as dehydrocacalohastine and musizin, further highlights the utility of functionalized naphthalenes as starting materials for creating intricate bioactive molecules. researchgate.net The ability to functionalize the naphthalene scaffold allows for the systematic development of molecules with tailored properties.

Development of Novel Dye and Pigment Precursors

The naphthalene framework is a common chromophore found in many dyes and pigments. Naphthalene-1,2-diol serves as a precursor for various classes of colorants, particularly azo dyes. researchgate.netresearchgate.netscribd.com These dyes are synthesized through azo coupling reactions and are used extensively in the textile industry, for instance, as disperse dyes for polyester (B1180765) fibers. researchgate.netresearchgate.net The vicinal hydroxyl groups on the naphthalene ring can enhance the dye's properties by forming hydrogen bonds with the fabric, leading to better fixation and fastness. researchgate.net Furthermore, derivatives such as naphthalene-1,2-dicarbaldehyde are utilized as fluorescent dyes, indicating the versatility of the naphthalene-1,2-diol scaffold in creating photoactive materials. medchemexpress.com

| Dye Type | Precursor | Application | Key Feature |

| Azo Dyes | Naphthalene-1,2-diol | Textile Dyeing (Polyester) | Vicinal OH groups for fiber interaction researchgate.net |

| Fluorescent Dyes | Naphthalene-1,2-dicarbaldehyde | Fluorescence Labeling | Photoactive naphthalene core medchemexpress.com |

Application in Supramolecular Chemistry and Organized Assemblies

The ability of naphthalene-1,2-diol derivatives to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for building blocks in supramolecular chemistry. A notable example is the self-assembly of 1,2-diol appended naphthalene diimide derivatives. rsc.orgrsc.org These molecules can form organized structures like organogels through an extended network of intermolecular hydrogen bonds. rsc.orgrsc.org Morphological studies have revealed the formation of long-range helical nanofibres, demonstrating a high degree of order. rsc.orgrsc.org Naphthalene-diimide (NDI) units are well-known for their use in creating smart supramolecular nanostructures, and the incorporation of the 1,2-diol functionality provides a powerful tool for directing their assembly into functional materials. thieme-connect.de

Role in Environmental Remediation Strategies Involving Polycyclic Aromatic Hydrocarbons

Naphthalene is a common polycyclic aromatic hydrocarbon (PAH) and a priority environmental pollutant. frontiersin.orgnih.gov Bioremediation, which uses microorganisms to degrade pollutants, is a key strategy for cleaning up PAH-contaminated sites. nih.gov In the aerobic microbial degradation of naphthalene, the first step involves the action of a dioxygenase enzyme, which hydroxylates the aromatic ring to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov This intermediate is then dehydrogenated to yield naphthalene-1,2-diol.

This diol is a central metabolite in the degradation pathway, which is further cleaved and processed by other enzymes, eventually leading to compounds that can enter central metabolic cycles. nih.govmdpi.com Therefore, naphthalene-1,2-diol plays a critical role in the natural attenuation and engineered bioremediation of environments contaminated with naphthalene. frontiersin.orggrafiati.com The presence of naphthalene has also been shown to enhance the biodegradation of other, more complex PAHs through cometabolism. mdpi.com

Theoretical and Computational Chemistry Studies on Naphthalene-1,2-diol Systems

Theoretical and computational chemistry provides invaluable insights into the fundamental properties of Naphthalene-1,2-diol. These methods allow for the investigation of molecular structure, electronic properties, and reactivity at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to explore the properties of naphthalene and its derivatives. Studies on naphthalenediols have focused on their antioxidant capabilities by calculating O-H bond dissociation enthalpies (BDEs). These calculations predict the hydrogen-atom transfer (HAT) reactivity, a key aspect of antioxidant activity canada.cacanada.ca. For instance, the calculated BDE for 1,8-naphthalenediol was found to be lower than that of catechol and the vitamin E model compound, 2,2,5,7,8-pentamethyl-6-chromanol, indicating a higher predicted HAT activity canada.ca.

DFT has also been instrumental in studying the reaction mechanisms of naphthalene oxidation, the process by which diols are formed in biological or environmental systems. Quantum chemical approaches, including DFT, have been used to model the initial stages of naphthalene oxidation initiated by hydroxyl radicals, elucidating the pathways leading to the formation of naphthols and subsequently diols researchgate.netuhasselt.be. While comprehensive DFT studies focusing solely on the electronic structure of Naphthalene-1,2-diol are not widely detailed, these related investigations provide a strong foundation for understanding its electronic characteristics and reactivity.

Molecular Dynamics Simulations of Naphthalene-1,2-diol Interactions

A review of the current scientific literature indicates a lack of dedicated molecular dynamics (MD) simulation studies focused specifically on the interactions of Naphthalene-1,2-diol. While MD simulations are a powerful tool for understanding the behavior of molecules in various environments, this specific compound has not been a primary subject of such investigations to date.

Studies on Intramolecular Hydrogen Bonding in Naphthalene Diols

Intramolecular hydrogen bonding is a critical feature influencing the structure, stability, and reactivity of naphthalene diols. Studies have shown that in compounds like 1,8-naphthalenediol, the corresponding aryloxyl radical is significantly stabilized by hydrogen bonding, similar to the semiquinone radical from catechol canada.ca. Computational studies reveal that this intramolecular hydrogen bonding stabilizes the radical formed upon H-atom transfer more than it does the parent diol molecule. This differential stabilization is a key factor contributing to the enhanced antioxidant activity of certain naphthalenediols compared to catechols canada.ca. For example, the calculated increased stabilization due to the intramolecular H-bond in the 1,8-naphthalenediol radical is nearly double that of the 2,3-naphthalenediol radical over their respective parent diols canada.ca.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations have been pivotal in elucidating the formation mechanism of Naphthalene-1,2-diol. The bacterial degradation of naphthalene, for example, is initiated by a dioxygenase-catalyzed reaction to form naphthalene cis-1,2-dihydrodiol. This intermediate is then dehydrogenated to yield 1,2-dihydroxynaphthalene mdpi.com.

Furthermore, theoretical studies using methods like the benchmark CBS-QB3 quantum chemical approach and DFT have been conducted on the initial stages of naphthalene oxidation by hydroxyl radicals researchgate.netuhasselt.be. These studies investigate the thermodynamics and kinetics of both OH addition and H-abstraction pathways, which are the primary routes for the atmospheric and biological degradation of naphthalene that lead to the formation of hydroxylated derivatives, including Naphthalene-1,2-diol researchgate.netmdpi.com.

Advanced Analytical Methodologies for Naphthalene-1,2-diol and Derivatives

The detection and quantification of Naphthalene-1,2-diol are crucial for environmental monitoring and human biomonitoring, as it is a major metabolite of naphthalene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive method for the analysis of Naphthalene-1,2-diol. Several studies have developed and validated GC-MS methods for quantifying various dihydroxynaphthalene (DHN) isomers in human urine to assess naphthalene exposure unair.ac.idnih.gov.

The typical methodology involves enzymatic digestion of urinary conjugates, followed by solid-phase extraction to isolate the DHNs. Subsequently, a derivatization step is performed, commonly using agents like bis(trimethylsilyl)acetamide (BSA) with trimethylchlorosilane (TMCS), to create more volatile trimethylsilyl (B98337) derivatives suitable for GC analysis unair.ac.idnih.gov.

These studies have successfully quantified Naphthalene-1,2-diol, identifying it as the primary DHN metabolite in the urine of occupationally exposed workers and smokers unair.ac.idnih.gov. In the urine of exposed workers, the concentrations of Naphthalene-1,2-diol were found to be significantly higher—in some cases tenfold—than the established biomarkers 1- and 2-naphthol, highlighting its potential as a highly sensitive biomarker for assessing internal exposure to naphthalene unair.ac.idnih.gov.

The mass spectrum of Naphthalene-1,2-diol is characterized by a prominent molecular ion peak.

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 239628 | nih.gov |

| Top Peak (m/z) | 160 | nih.gov |

| 2nd Highest Peak (m/z) | 131 | nih.gov |

| 3rd Highest Peak (m/z) | 132 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Characterization and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and purification of naphthalene metabolites. For the analysis of Naphthalene-1,2-diol;propanoic acid and related compounds, reversed-phase HPLC is typically the method of choice. nih.govresearchgate.net This approach utilizes a nonpolar stationary phase, commonly a C18 (octadecylsilyl) silica-based column, and a polar mobile phase. nih.gov

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. A common mobile phase for these analyses is a gradient or isocratic mixture of acetonitrile (B52724) and water. nih.govresearchgate.net Detection is often achieved using a fluorescence detector, which offers high sensitivity and selectivity for aromatic compounds like naphthalenes. nih.gov Excitation and emission wavelengths are specifically chosen to maximize the signal for the target analytes. For instance, excitation wavelengths of 219 nm and 254 nm with emission wavelengths of 330 nm and 445 nm have been used for the analysis of naphthalene and its hydroxylated metabolites. researchgate.net

The retention time (t_R) in an HPLC system is a characteristic parameter for a compound under a specific set of conditions (e.g., column, mobile phase, flow rate, temperature) and is used for its identification. The purity of a sample can be assessed by the presence of a single, sharp peak, while the presence of multiple peaks indicates impurities. For preparative applications, fractions corresponding to the desired peak can be collected for further analysis.

Table 1: Example HPLC Parameters for Naphthalene Derivative Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Reversed-phase Synergi Hydro-RP (150x4.6 mm, 4 µm) | nih.gov |

| Mobile Phase | 50% (v/v) aqueous acetonitrile | nih.gov |

| Flow Rate | 1.5 - 2.0 mL/min | nih.gov |

| Detection | Fluorescence (Ex: 219/254 nm, Em: 330/445 nm) | researchgate.net |

| Temperature | 25 °C | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a naphthalene-1,2-diol moiety, the aromatic protons would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. rsc.orgresearchgate.net The hydroxyl (-OH) protons would appear as singlets, with chemical shifts that can vary depending on the solvent and concentration. researchgate.net The propanoic acid side chain would exhibit characteristic signals for its aliphatic protons, with chemical shifts influenced by the adjacent carboxylic acid and naphthalene ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The naphthalene ring itself would show ten signals in the aromatic region (typically 110-150 ppm), although some may overlap. rsc.orgmdpi.com The carbons bearing the hydroxyl groups (C-1 and C-2) would be shifted significantly downfield due to the deshielding effect of the oxygen atoms. The propanoic acid side chain would add three distinct signals: one for the carbonyl carbon of the carboxylic acid (>170 ppm) and two for the aliphatic carbons. mdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthalene Aromatic Protons | 7.0 - 8.2 (multiplets) | 115 - 154 |

| Hydroxyl Protons (-OH) | 2.8 - 5.0 (broad singlets) | N/A |

| Propanoic Acid (-CH₂-) | ~2.5 (triplet) | ~35 |

| Propanoic Acid (-CH₂-) | ~2.8 (triplet) | ~30 |

| Propanoic Acid (-COOH) | >10 (broad singlet) | >170 |

Mass Spectrometry (MS) for Compound Characterization

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. uzh.ch For this compound, MS provides the exact mass, confirming its molecular formula (C₁₃H₁₂O₄). The molecular weight of Naphthalene-1,2-diol is approximately 160.17 g/mol . nih.govnist.gov

In a typical mass spectrum, the compound is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight. For naphthalene-1,2-diol, a prominent peak is observed at m/z 160. nih.govchemicalbook.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org

The fragmentation pattern of the molecular ion provides valuable structural information. Common fragmentation pathways for naphthalenediols include the loss of neutral molecules like carbon monoxide (CO) and water (H₂O). researchgate.net The propanoic acid side chain would likely lead to characteristic fragments resulting from cleavage at various points along the chain. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common configuration for analyzing volatile derivatives of such compounds. uzh.ch

Table 3: Expected Mass Spectrometry Data for Naphthalene-1,2-diol

| Ion/Fragment | Description | Expected m/z | Reference |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 160 | nih.govchemicalbook.com |

| [M-H₂O]⁺ | Loss of water | 142 | |

| [M-CO]⁺ | Loss of carbon monoxide | 132 | chemicalbook.com |

| [M-CHO]⁺ | Loss of formyl radical | 131 | nih.govchemicalbook.com |

X-Ray Diffraction (XRD) for Solid-State Structure Determination

The diffraction pattern of X-rays passing through the crystal is used to calculate an electron density map, from which the positions of the individual atoms can be resolved. Key data obtained from an XRD study include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. mdpi.com This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which would be significant for a molecule containing both hydroxyl and carboxylic acid groups. researchgate.net

Table 4: Example Crystal Data for a Naphthalene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | Example: 8.12 | mdpi.com |

| b (Å) | Example: 10.34 | mdpi.com |

| c (Å) | Example: 14.56 | mdpi.com |

| **β (°) ** | Example: 98.7 | mdpi.com |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. While naphthalene-1,2-diol itself is achiral, a derivative like this compound could be chiral if the propanoic acid substituent creates a stereocenter or if the molecule exhibits atropisomerism (chirality arising from hindered rotation around a single bond).

The CD spectrum provides information about the stereochemistry and secondary structure of molecules. nih.gov For naphthalene derivatives, characteristic electronic transitions, often labeled L_b and L_a, give rise to distinct bands in the UV-Vis region. dtu.dknih.gov The signs (positive or negative) and magnitudes of the CD signals (known as Cotton effects) associated with these transitions can be used to determine the absolute configuration of a chiral center or the preferred conformation of the molecule. dtu.dk Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental CD spectra to aid in the assignment of the absolute stereochemistry. nih.gov

Propanoic Acid: Advanced Synthetic Chemistry and Mechanistic Investigations

Contemporary Synthesis Methodologies and Industrial Production Processes

The industrial production of propanoic acid and its derivatives relies on a variety of chemical and biotechnological methods. These processes are designed to be efficient and cost-effective for large-scale manufacturing.

The primary industrial methods for synthesizing propanoic acid are petrochemical-based. One of the most significant is the Reppe process, which involves the hydrocarboxylation of ethylene (B1197577) with carbon monoxide and steam, typically using a nickel carbonyl catalyst. wikipedia.orgquora.com Another major route is the oxidation of propionaldehyde, which itself can be a byproduct of the Fischer-Tropsch process for synthesizing fuels. quora.com

Beyond these bulk production methods, propanoic acid can be synthesized through various laboratory-scale routes. For instance, ethene can be converted to propanoic acid in a multi-step process involving hydrohalogenation to ethyl chloride, followed by nucleophilic substitution with potassium cyanide to form propanenitrile, and subsequent hydrolysis of the nitrile group to a carboxylic acid. doubtnut.com A similar conversion can be achieved starting from ethyne. doubtnut.com

The synthesis of propanoic acid derivatives is a vast field of study. Aryl propionic acid derivatives, in particular, have been the subject of significant research due to their pharmacological activities. orientjchem.orghumanjournals.com While a direct synthesis of "Naphthalene-1,2-diol;propanoic acid" is not reported, the synthesis of various naphthylpropanoic acids is documented. These are typically prepared through multi-step synthetic sequences. For example, 3-(naphthalen-1-yl)propanoic acid and 2-(naphthalen-1-yl)propanoic acid are commercially available as research chemicals, indicating established synthetic pathways. sigmaaldrich.comsigmaaldrich.com

Biotechnological production of propanoic acid is an increasingly attractive alternative to petrochemical routes, primarily through the fermentation of various feedstocks by bacteria of the Propionibacterium genus. wikipedia.orgsrce.hrnih.gov These microorganisms can convert substrates like glucose, lactose, glycerol, and other agricultural byproducts into propanoic acid. srce.hrnih.govcreative-proteomics.compjoes.com The fermentation process is typically carried out under anaerobic conditions at a controlled temperature (30-37°C) and pH (6.0-7.0). creative-proteomics.com

Despite the potential for sustainability, fermentative production faces challenges, including end-product inhibition, where the accumulation of propanoic acid slows down or stops cell growth and productivity. wikipedia.orgsrce.hr Another issue is the co-production of other organic acids, such as acetic and succinic acids, which can complicate downstream purification. psu.edupropionix.ru Research efforts are focused on improving microbial strains through genetic engineering and optimizing fermentation conditions using techniques like cell immobilization to enhance yield and productivity. wikipedia.orgsrce.hrfrontiersin.org There is no evidence in the scientific literature of a biocatalytic or fermentative pathway for the production of a naphthalene-containing propanoic acid derivative.

The catalytic conversion of ethylene with carbon monoxide, known as hydrocarboxylation or the Reppe process, is a cornerstone of industrial propanoic acid production. wikipedia.org The reaction is typically catalyzed by nickel carbonyl and proceeds as follows:

H₂C=CH₂ + CO + H₂O → CH₃CH₂COOH

This process is highly efficient and is favored for its directness in converting a simple and readily available alkene into propanoic acid. quora.com The world's largest producer of propanoic acid, BASF, utilizes this technology. wikipedia.org It is important to reiterate that this method is for the synthesis of propanoic acid itself and is not applicable to the direct synthesis of a complex derivative like "this compound."

Propanoic acid derivatives are synthesized for a wide array of applications, including pharmaceuticals, herbicides, plastics, and flavorings. pjoes.com Aryl propionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The synthesis of these derivatives often involves multi-step processes. For instance, β-hydroxy-β-aryl propanoic acids have been synthesized via a modified Reformatsky reaction. orientjchem.orghumanjournals.com

Several propanoic acid derivatives containing a naphthalene (B1677914) moiety have been synthesized for various research purposes. These compounds are valuable as chemical intermediates and for studying biological activities. nih.govnih.gov

Table 1: Examples of Synthesized Naphthyl Propanoic Acid Derivatives

| Compound Name | Chemical Formula | CAS Number | Reference |

|---|---|---|---|

| 3-(Naphthalen-1-yl)propionic acid | C₁₃H₁₂O₂ | 3243-42-3 | sigmaaldrich.com |

| 2-(1-Naphthyl)propanoic acid | C₁₃H₁₂O₂ | 3117-51-9 | sigmaaldrich.com |

| 2-(Naphthalen-2-yl)propanoic acid | C₁₃H₁₂O₂ | 20182-58-1 | uni.lu |

This table is interactive. Click on the headers to sort the data.

The synthesis of these compounds typically involves standard organic chemistry transformations, starting from naphthalene-based precursors.

Reaction Chemistry and Mechanistic Pathways of Propanoic Acid

Propanoic acid exhibits the typical reactions of a carboxylic acid, including the formation of esters, amides, anhydrides, and acyl chlorides. wikipedia.org

Esterification is a fundamental reaction of propanoic acid, often used to create derivatives with pleasant odors for use as flavorings and solvents, or as intermediates in further synthesis. ceon.rs The reaction involves the condensation of propanoic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. ceon.rsresearchgate.net The reaction is reversible, and the yield of the ester can be increased by removing water as it is formed or by using an excess of one of the reactants. researchgate.net

The reactivity of the alcohol in esterification is influenced by its structure, with primary alcohols like 1-butanol (B46404) and 1-propanol (B7761284) being more reactive than secondary alcohols like 2-propanol. ceon.rsresearchgate.net The reaction temperature also plays a crucial role; higher temperatures increase the reaction rate and the final yield of the ester. ceon.rs For example, the esterification of propanoic acid with 1-propanol can achieve a yield of 96.9% at 65°C. ceon.rsresearchgate.net

A study on the esterification of propanoic acid with 1,2-propanediol, a diol similar in functionality to naphthalene-1,2-diol (B1222099), demonstrated the formation of a diester at elevated temperatures (180°C) using a solid acid catalyst. rsc.org This suggests that a reaction between propanoic acid and naphthalene-1,2-diol would likely proceed via a similar mechanism, potentially forming a mono- or di-ester depending on the reaction conditions and stoichiometry. The hydroxyl groups on the naphthalene ring would act as nucleophiles, attacking the protonated carbonyl carbon of propanoic acid.

Hypothetical Esterification of Naphthalene-1,2-diol with Propanoic Acid:

Step 1: Protonation of Propanoic Acid: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Step 2: Nucleophilic Attack: A hydroxyl group of naphthalene-1,2-diol attacks the electrophilic carbonyl carbon.

Step 3: Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.

Step 4: Elimination of Water: A molecule of water is eliminated, and a double bond is formed between the carbonyl carbon and the remaining oxygen.

Step 5: Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the catalyst and form the final ester product.

This reaction could occur at one or both of the diol's hydroxyl groups to yield a mono- or di-propanoate ester of naphthalene-1,2-diol.

Reduction Reactions to Aldehydes and Alcohols

The reduction of propanoic acid to its corresponding aldehyde (propanal) or primary alcohol (propan-1-ol) is a fundamental transformation in organic synthesis, enabling the conversion of a carboxylic acid to other important functional groups. fiveable.me The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce propanoic acid all the way to the primary alcohol, propan-1-ol. doubtnut.combrainly.com The process involves the donation of hydride ions (H⁻) from the reducing agent to the carbonyl carbon of the carboxylic acid. doubtnut.com To achieve the partial reduction to propanal, milder or more controlled methods are necessary. askfilo.com One common strategy involves the conversion of propanoic acid to a more reactive derivative, such as an acid chloride (propanoyl chloride), which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride.

| Reactant | Product | Reagent(s) |

| Propanoic acid | Propan-1-ol | Lithium aluminum hydride (LiAlH₄) |

| Propanoic acid | Propanal | 1. Thionyl chloride (SOCl₂) 2. Lithium tri-tert-butoxyaluminum hydride |

Substitution Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of propanoic acid is a versatile functional group that can undergo a variety of nucleophilic acyl substitution reactions. jackwestin.comkhanacademy.org In these reactions, the hydroxyl (-OH) group of the carboxylic acid is replaced by another nucleophile. msu.edu Common examples of such transformations include esterification, and the formation of acid chlorides and amides.

Esterification: Propanoic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. This reaction, known as Fischer esterification, is a reversible process that proceeds via an addition-elimination mechanism. msu.edu

Formation of Acid Chlorides: Propanoic acid can be converted to the more reactive propanoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. vaia.com Propanoyl chloride is a valuable intermediate in organic synthesis.

Formation of Amides: The direct reaction of propanoic acid with an amine is often difficult due to the acid-base reaction that forms a stable carboxylate salt. khanacademy.org Therefore, the carboxylic acid is typically activated first, for example, by conversion to an acid chloride, which then readily reacts with an amine to form an amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of amides from propanoic acid and amines. khanacademy.org

| Starting Material | Reagent(s) | Product |

| Propanoic acid | Alcohol, Acid catalyst | Ester |

| Propanoic acid | Thionyl chloride (SOCl₂) | Propanoyl chloride |

| Propanoic acid | 1. SOCl₂ 2. Amine | Amide |

| Propanoic acid | Amine, DCC | Amide |

Decarboxylation and Decarbonylation Mechanisms on Catalytic Surfaces

The decarboxylation (removal of CO₂) and decarbonylation (removal of CO) of propanoic acid are important reactions, particularly in the context of biomass conversion to fuels and chemicals. These reactions are often studied on catalytic surfaces, such as those of transition metals.

On a Pd(111) surface, theoretical studies suggest that the most significant decarbonylation pathways involve the dehydroxylation of propanoic acid to form a propanoyl intermediate (CH₃CH₂CO). acs.org This intermediate can then undergo further reactions, including dehydrogenation at the α- and/or β-carbons before the C-C bond is cleaved. acs.org The decarboxylation mechanism on Pd(111) is thought to begin with the cleavage of the O-H bond, followed by the direct scission of the C-CO₂ bond, which may also be preceded by dehydrogenation. acs.org

In contrast, on a Ru(0001) surface, the decarbonylation mechanism is predicted to be significantly faster than decarboxylation. fao.orgosti.gov The most favorable pathway involves the removal of the hydroxyl group to form propanoyl, followed by the cleavage of the C-CO bond to produce an ethyl group (CH₃CH₂) and carbon monoxide. The ethyl group is then hydrogenated to ethane (B1197151). fao.orgosti.gov

Hydrodeoxygenation Reactions and Pathways

Hydrodeoxygenation (HDO) is a process that removes oxygen from organic compounds and is a key technology in the upgrading of biomass-derived feedstocks. The HDO of propanoic acid over catalysts like platinum on silica (B1680970) (Pt/SiO₂) involves a complex network of parallel and sequential reactions. researchgate.netacs.org

The initial products of propanoic acid HDO include propanal, 1-propanol, and propane, formed through hydrogenation and hydrodeoxygenation pathways. researchgate.netacs.org However, side reactions such as the decarbonylation of propanoic acid and propanal to form ethane and carbon monoxide also occur. researchgate.netdigitellinc.com The produced 1-propanol can undergo further hydrogenolysis to form propane. acs.org A significant challenge in the selective production of the partially deoxygenated products, propanal and 1-propanol, is the suppression of the thermodynamically favorable and effectively irreversible decarbonylation and alcohol hydrogenolysis pathways. researchgate.netacs.org

Reactions Introducing the Propionyl Group into Organic Scaffolds

The propionyl group (CH₃CH₂C(=O)-) is a functional group that can be introduced into organic molecules to modify their physical and chemical properties. fiveable.me The most common method for introducing a propionyl group is through acylation reactions using a reactive derivative of propanoic acid, such as propanoyl chloride or propanoic anhydride (B1165640).

These electrophilic reagents react with nucleophiles like alcohols, phenols, and amines to form esters and amides, respectively, thereby incorporating the propionyl moiety into the target molecule. The presence of the propionyl group can influence properties such as solubility, polarity, and biological activity. fiveable.me In biochemistry, propionyl-CoA is the activated form of propanoic acid and is involved in various metabolic pathways. wikipedia.org

Applications of Propanoic Acid in Advanced Organic Synthesis and Polymer Chemistry

Precursor in the Synthesis of Complex Organic Molecules

Propanoic acid and its derivatives are valuable building blocks in the synthesis of more complex organic molecules. fiveable.me Its three-carbon backbone and reactive carboxylic acid functionality allow for a wide range of transformations. For instance, propanoic acid can be a starting point for the synthesis of various pharmaceuticals, pesticides, and fragrances. wikipedia.org

In polymer chemistry, propanoic acid is used to produce cellulose-acetate-propionate (CAP), a thermoplastic polymer with applications in coatings and plastics. wikipedia.org The esters of propanoic acid, known as propionates, often possess fruit-like odors and are used as solvents and artificial flavorings. wikipedia.org Furthermore, the conversion of propanoic acid to molecules like 3-pentanone (B124093) through ketonization is a key step in the production of gasoline-range hydrocarbons from biomass. researchgate.net

No Information Available for "this compound"

Extensive research has yielded no specific scientific data or literature for the chemical compound "this compound." Searches in chemical databases and scholarly articles did not provide any information on a compound where naphthalene-1,2-diol and propanoic acid are combined as a single, distinct entity under this name.

While information is available for the individual components, naphthalene-1,2-diol and propanoic acid , there is no evidence of their combination as "this compound" in the contexts requested, including its role in the production of cellulose (B213188) esters, polymer development, or in computational chemistry studies.

Naphthalene-1,2-diol is recognized as an intermediate in the synthesis of dyes and pharmaceuticals and is a subject of study in environmental science due to its role in the biodegradation of polycyclic aromatic hydrocarbons. smolecule.com

Propanoic acid is a well-documented carboxylic acid with a broad range of applications. It serves as a preservative in food and animal feed, and as a precursor in the manufacturing of various chemicals. mdpi.com Notably, it is a key component in the production of cellulose acetate (B1210297) propionate (B1217596), a thermoplastic cellulose ester. nih.gov Furthermore, propanoic acid and its derivatives are utilized as intermediates in the synthesis of polymers, plasticizers, and other specialty chemicals. nih.gov In the realm of biotechnology, propanoic acid is an important intermediate in anaerobic digestion processes for biogas production and is a target product in biorefining. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have been conducted on propanoic acid to investigate its reaction mechanisms on various catalytic surfaces. researchgate.net Research has also explored the optical and electronic properties of nanomaterials functionalized with propanoic acid.

However, a direct link or reaction product between naphthalene-1,2-diol and propanoic acid, as suggested by the name "this compound," is not described in the available scientific literature. It is possible that this name refers to a co-crystal, a mixture, or a theoretical compound that has not been synthesized or characterized. Without any specific data, it is not possible to provide an accurate and informative article on this particular compound.

Theoretical and Computational Chemistry Studies on Propanoic Acid Systems

Microkinetic Modeling of Catalytic Processes Involving Propanoic Acid

Microkinetic modeling is a powerful computational tool used to understand the fundamental reaction steps in a catalytic cycle. It involves constructing a detailed reaction mechanism and determining the rate constants for each elementary step. For catalytic processes involving propanoic acid, such as its synthesis or conversion, microkinetic models can provide insights into reaction pathways, identify rate-determining steps, and predict the influence of reaction conditions on catalyst performance. However, no specific microkinetic models for catalytic processes involving a "this compound" entity have been reported.

Solvent Effects on Reaction Pathways and Energetics

The choice of solvent can significantly influence the rate and selectivity of chemical reactions. wikipedia.org Solvent effects arise from the differential solvation of reactants, transition states, and products. wikipedia.org In reactions involving propanoic acid, the polarity, proticity, and coordinating ability of the solvent can alter reaction pathways and the energetics of bond formation and cleavage. wikipedia.org For instance, polar protic solvents can stabilize charged intermediates through hydrogen bonding, while polar aprotic solvents can enhance the nucleophilicity of anionic reagents. libretexts.org The specific influence of a solvent system on a hypothetical reaction involving "this compound" cannot be detailed due to the absence of studies on this compound.

Table 1: General Solvent Properties and Their Potential Effects on Reactions

| Solvent Property | Description | Potential Effect on Reactions |

| Dielectric Constant (Polarity) | A measure of a solvent's ability to separate charge. | High polarity can stabilize charged transition states, accelerating reactions. wikipedia.org |

| Protic/Aprotic Nature | Protic solvents can donate hydrogen bonds (e.g., water, alcohols). Aprotic solvents cannot (e.g., acetone, DMSO). | Protic solvents can solvate and deactivate anionic nucleophiles. libretexts.org |

| Coordinating Ability | The ability of a solvent to coordinate to metal centers or other Lewis acidic sites. | Can influence catalyst activity and selectivity in metal-catalyzed reactions. |

This table presents general principles of solvent effects as specific data for the requested compound is unavailable.

Advanced Analytical Methodologies for Propanoic Acid and Derivatives

A variety of advanced analytical techniques are employed for the analysis of propanoic acid and its derivatives in diverse matrices.

Gas Chromatography (GC) for Volatile Acid Analysis

Gas chromatography is a well-established technique for the analysis of volatile compounds like propanoic acid. creative-proteomics.comcerealsgrains.org In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. cerealsgrains.org Flame ionization detectors (FID) are commonly used for the sensitive detection of organic compounds like propanoic acid. nih.govresearchgate.net The method's accuracy and sensitivity make it suitable for quantifying propanoic acid in various samples, including food and biological matrices. cerealsgrains.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography is a versatile technique for the separation and quantification of less volatile or thermally labile compounds. For propanoic acid analysis, reversed-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.comresearchgate.netprotocols.io UV detection is a common method for quantification. sae.org The separation can be optimized by adjusting the mobile phase composition and pH. sielc.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for analyzing propanoic acid in complex mixtures, such as biological fluids. nih.govnih.gov This technique allows for the separation of analytes by LC followed by their mass-to-charge ratio determination by MS, and fragmentation analysis by MS/MS for structural confirmation. nih.gov Derivatization is sometimes employed to enhance the chromatographic retention and ionization efficiency of short-chain fatty acids like propanoic acid. nih.govnih.gov

Table 2: Comparison of Analytical Methodologies for Propanoic Acid

| Analytical Technique | Principle | Common Detector | Key Advantages |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Flame Ionization Detector (FID) | High resolution for volatile compounds, excellent quantitative accuracy. creative-proteomics.comcerealsgrains.org |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases. | UV-Vis Detector, Refractive Index Detector (RID) | Versatile for a wide range of compounds, including non-volatile ones. sielc.comprotocols.io |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass analysis. | Triple Quadrupole (QQQ), Orbitrap | High sensitivity and selectivity, structural confirmation. nih.govnih.govresearchgate.net |

| Near-Infrared Spectroscopy (NIRS) | Measurement of the absorption of near-infrared light due to molecular vibrations. | Photodiode array or FT-NIR spectrometer | Rapid, non-destructive, suitable for process control. mdpi.comnih.gov |

This table provides a general overview as specific applications to the requested compound are not available.

Near-Infrared Spectroscopy with Multivariate Analysis for Process Control

Near-infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that can be used for process control. mdpi.com It measures the overtones and combination bands of molecular vibrations, particularly of C-H, O-H, and N-H bonds. nih.gov For propanoic acid, NIR spectroscopy, combined with multivariate analysis techniques like partial least-squares (PLS) regression, can be used to create calibration models for the rapid determination of its concentration in various media, such as aqueous solutions. mdpi.com This allows for real-time monitoring and control of industrial processes involving propanoic acid. mdpi.com

Spectroscopic Techniques for Structural Characterization of Derivatives

The definitive structural elucidation of complex organic molecules, such as derivatives formed from naphthalene-1,2-diol and propanoic acid, is fundamentally reliant on a suite of advanced spectroscopic techniques. The conjugation of these two distinct chemical entities results in derivatives whose structural features are a composite of the aromatic, hydroxyl, and carboxylic acid functionalities. Spectroscopic analysis, therefore, requires a correlative approach, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously determine the molecular architecture and stereochemistry.

Detailed research findings on related structures, such as esters of (S)-2-methoxy-2-(1-naphthyl)propanoic acid, demonstrate the power of these techniques. For instance, 2D NMR analyses have been crucial in elucidating the specific stereochemistry of such esters, where the shielding effects of the naphthyl group are observable in both ¹H and ¹³C-NMR spectra. nih.gov The following sections detail the application of these key spectroscopic methods for the characterization of naphthalene-diol-propanoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic compounds. For a derivative of naphthalene-1,2-diol and propanoic acid, both ¹H and ¹³C NMR would provide critical data.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the naphthalene ring system and the propanoic acid moiety. docbrown.infonagwa.com The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of multiplets corresponding to the six protons on the naphthalene core. The specific chemical shifts and coupling patterns would be diagnostic of the substitution pattern. The protons of the propanoic acid chain would appear in the aliphatic region. docbrown.infonagwa.com For example, a -CH₂-CH₃ group would typically present as a quartet and a triplet, respectively. The chemical shift of the proton on the carboxylic acid group is highly variable and appears far downfield, often as a broad singlet. nagwa.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The spectrum would show signals for the ten carbon atoms of the naphthalene ring, with those bearing hydroxyl or ester groups shifted significantly downfield. The three carbons of the propanoic acid moiety would also be clearly identifiable, most notably the carbonyl carbon (C=O), which resonates at a characteristic downfield position (typically δ 170-180 ppm). nih.gov

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Naphthalene | Aromatic C-H | ~7.0 - 8.5 | ~110 - 135 | nih.govnih.gov |

| Aromatic C-O | - | ~145 - 155 | hmdb.ca | |

| Propanoic Acid | -COOH | ~10.0 - 12.0 (broad) | - | nagwa.com |

| -CH₂- | ~2.2 - 2.5 (quartet) | ~25 - 35 | docbrown.infochemicalbook.com | |

| -CH₃ | ~1.0 - 1.2 (triplet) | ~8 - 12 | docbrown.infochemicalbook.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a naphthalene-1,2-diol and propanoic acid derivative would be expected to display characteristic absorption bands for its key functionalities.

A very broad band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which exists as a hydrogen-bonded dimer. docbrown.info The O-H stretching vibrations from the diol functionality would also appear in this region, typically around 3500-3200 cm⁻¹. researchgate.net A strong, sharp absorption band between 1725 and 1700 cm⁻¹ would confirm the presence of the carbonyl group (C=O) of the carboxylic acid. docbrown.info Stretching vibrations for aromatic C=C bonds are expected in the 1600-1450 cm⁻¹ region, while C-O stretching vibrations (from the diol and the carboxylic acid) would appear in the 1300-1000 cm⁻¹ range.

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch (broad) | 3300 - 2500 | docbrown.info |

| O-H (Diol) | Stretch (broad) | 3500 - 3200 | researchgate.net |

| C-H (Aromatic) | Stretch | 3100 - 3000 | docbrown.info |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | docbrown.info |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | docbrown.info |

| C=C (Aromatic) | Stretch | 1600 - 1450 | docbrown.info |

| C-O | Stretch | 1300 - 1000 | docbrown.info |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure.

For a derivative like 2-(naphthalen-1-yl)propanoic acid, predicted collision cross section (CCS) values can be calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which aids in identification. uni.lu The molecular ion peak [M]⁺ would be prominent, and characteristic fragment ions would correspond to the loss of substructures, such as the carboxyl group (-COOH) or the propanoic acid side chain.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.09100 | 142.2 |

| [M+Na]⁺ | 223.07294 | 149.5 |

| [M-H]⁻ | 199.07644 | 145.4 |

| [M+NH₄]⁺ | 218.11754 | 161.6 |

By combining the data from these primary spectroscopic techniques, the complete and unambiguous structural characterization of naphthalene-1,2-diol-propanoic acid derivatives can be achieved, providing a solid foundation for understanding their chemical properties and mechanistic behavior.

Convergent Research Avenues: Naphthalene 1,2 Diol and Propanoic Acid in Integrated Chemical Systems

Theoretical and Mechanistic Investigations of Potential Intermolecular Interactions